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Compound of Interest

Compound Name: CEP-37440

Cat. No.: B612000 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data available for CEP-
37440, a potent dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma

Kinase (ALK). The information presented herein is intended to serve as a comprehensive

resource for researchers and professionals involved in oncology drug discovery and

development.

Executive Summary
CEP-37440 is an orally bioavailable small molecule that demonstrates significant anti-tumor

activity in a range of preclinical solid tumor models.[1][2] As a dual inhibitor, it targets two key

signaling nodes implicated in tumor progression, survival, and metastasis.[3][4] Preclinical

evidence supports its potential as a therapeutic agent, particularly in tumors characterized by

the overexpression or activation of FAK and/or ALK. This document summarizes the key in vitro

and in vivo findings, details the experimental methodologies employed in these studies, and

visualizes the targeted signaling pathways.

Mechanism of Action
CEP-37440 exerts its anti-neoplastic effects by competitively inhibiting the ATP-binding sites of

both FAK and ALK, leading to the disruption of their downstream signaling cascades.[1][5] FAK

is a non-receptor tyrosine kinase that plays a crucial role in integrin-mediated signaling,

governing processes such as cell adhesion, migration, proliferation, and survival.[4] ALK is a
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receptor tyrosine kinase whose genetic alterations are oncogenic drivers in several cancers.[4]

The dual inhibition of these kinases by CEP-37440 offers a multi-pronged approach to targeting

tumor growth and dissemination.[6] Specifically, CEP-37440 has been shown to inhibit the

autophosphorylation of FAK at tyrosine 397 (Tyr397), a critical step in its activation.[7][8]

In Vitro Studies
Enzymatic and Cellular Potency
CEP-37440 demonstrates high potency against both FAK and ALK in enzymatic assays. The in

vitro anti-proliferative activity has been evaluated across a panel of human cancer cell lines,

revealing significant efficacy, particularly in those with known FAK or ALK dependency.

Target Assay Type IC50 (nM) Reference

FAK Enzymatic 2.3 [7]

ALK Enzymatic 3.5 [7]
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Cell Line Cancer Type Assay Type
IC50 / GC50

(nM)
Reference

Sup-M2
Anaplastic Large

Cell Lymphoma
Proliferation 84

Karpas-299
Anaplastic Large

Cell Lymphoma
Proliferation 131

FC-IBC02
Inflammatory

Breast Cancer
Proliferation 91

SUM190
Inflammatory

Breast Cancer
Proliferation 900

KPL4 Breast Cancer Proliferation 890

MDA-IBC03
Inflammatory

Breast Cancer
Proliferation >3000 [8]

SUM149
Inflammatory

Breast Cancer
Proliferation >3000 [8]

MDA-MB-231
Triple-Negative

Breast Cancer
Proliferation >3000 [8]

MDA-MB-468
Triple-Negative

Breast Cancer
Proliferation >3000 [8]

Experimental Protocols
Methodology: Cell viability and proliferation were commonly assessed using either a

colorimetric-based MTT assay or a luminescence-based CellTiter-Glo® assay.

MTT Assay Protocol:

Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed

to adhere overnight.

The following day, cells were treated with various concentrations of CEP-37440 or vehicle

control (e.g., DMSO).
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After a specified incubation period (e.g., 72 hours), 10-20 µL of MTT solution (5 mg/mL in

PBS) was added to each well and incubated for 3-4 hours at 37°C.

The medium was then removed, and 100-150 µL of a solubilization solvent (e.g., DMSO or

isopropanol) was added to dissolve the formazan crystals.

The absorbance was measured at a wavelength of 570 nm using a microplate reader.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol:

Cells were seeded in opaque-walled 96-well plates at a density of 5,000-10,000 cells per

well in 100 µL of culture medium.[1]

Control wells containing medium without cells were included for background luminescence

measurement.[1]

Cells were treated with CEP-37440 or vehicle and incubated for the desired duration.

The plate was equilibrated to room temperature for approximately 30 minutes.[2]

A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each

well (100 µL) was added.[1]

The contents were mixed on an orbital shaker for 2 minutes to induce cell lysis.[1]

The plate was incubated at room temperature for 10 minutes to stabilize the luminescent

signal.[1]

Luminescence was recorded using a luminometer.[1]

Objective: To determine the effect of CEP-37440 on the phosphorylation status of FAK and

other downstream signaling proteins.

Protocol:

Cell Lysis: Cells were treated with CEP-37440 for the indicated times and concentrations.

After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer

supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Protein concentration in the lysates was determined using a BCA

protein assay.

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) were separated by

SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

Blocking: The membrane was blocked for 1 hour at room temperature in a blocking buffer

(e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.

For phospho-specific antibodies, BSA is often the preferred blocking agent.

Antibody Incubation: The membrane was incubated overnight at 4°C with primary

antibodies specific for phospho-FAK (Tyr397), total FAK, phospho-ALK, total ALK, and

other relevant signaling proteins.

Washing and Secondary Antibody Incubation: The membrane was washed three times

with TBST and then incubated with an appropriate HRP-conjugated secondary antibody

for 1 hour at room temperature.

Detection: After further washes, the protein bands were visualized using an enhanced

chemiluminescence (ECL) detection system.

In Vivo Studies
Efficacy in Solid Tumor Xenograft Models
CEP-37440 has demonstrated significant tumor growth inhibition in various subcutaneous

xenograft models established in immunocompromised mice. Oral administration of the

compound was generally well-tolerated at effective doses.
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Xenograft

Model
Cancer Type

Animal

Model

Dosage and

Administratio

n

Tumor

Growth

Inhibition

(TGI)

Reference

Sup-M2

Anaplastic

Large Cell

Lymphoma

SCID/Beige

Mice

3-55 mg/kg,

p.o., b.i.d. or

q.d. for 12

days

Dose-

dependent

inhibition

[7]

CWR22
Prostate

Cancer
Nude Mice

55 mg/kg,

p.o., once

Inhibition of

FAK

phosphorylati

on

[7]

FC-IBC02

Inflammatory

Breast

Cancer

Nude Mice

55 mg/kg,

p.o., b.i.d. for

7 weeks

33% [8]

SUM190

Inflammatory

Breast

Cancer

Nude Mice

55 mg/kg,

p.o., b.i.d. for

7 weeks

79.7% [8]

SUM149

Inflammatory

Breast

Cancer

Nude Mice

55 mg/kg,

p.o., b.i.d. for

7 weeks

23% [8]

Of note, in the FC-IBC02 xenograft model, treatment with CEP-37440 also inhibited the

development of spontaneous brain metastases.[8]

Experimental Protocols
Cell Implantation: Human solid tumor cells (e.g., 5 x 10^6 cells) were suspended in a solution

of Matrigel and PBS and subcutaneously injected into the flank of 6-8 week old female

athymic nude or SCID mice.

Tumor Growth Monitoring: Tumors were allowed to reach a palpable size (e.g., 100-200

mm³) before the initiation of treatment. Tumor volume was measured regularly (e.g., 2-3

times per week) using calipers and calculated using the formula: (Length x Width²)/2.
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Formulation: For oral administration, CEP-37440 was typically formulated in a vehicle

consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Administration: The drug formulation or vehicle control was administered to the mice via oral

gavage at the specified dosages and schedules.

Signaling Pathway Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling

pathways targeted by CEP-37440.
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Caption: FAK signaling pathway and the inhibitory action of CEP-37440.
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Caption: ALK signaling pathway and the inhibitory action of CEP-37440.
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In Vitro Studies

In Vivo Studies
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Caption: General experimental workflow for preclinical evaluation of CEP-37440.

Conclusion
The preclinical data for CEP-37440 strongly support its continued investigation as a potential

therapeutic agent for solid tumors. Its dual inhibitory activity against FAK and ALK provides a

rational basis for its efficacy in tumors dependent on these signaling pathways. The in vitro and

in vivo studies consistently demonstrate its ability to inhibit tumor cell proliferation and growth at

clinically achievable concentrations. The detailed experimental protocols provided in this guide

offer a foundation for further research and development of this promising anti-cancer

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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